2-(4-bromophenyl)-3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone
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Overview
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the condensation of anthranilic acid or its derivatives with various reagents. For example, the synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones has been achieved by condensing 6-bromo-2-substituted-benzoxazin-4-one with different amines, followed by confirmation through IR, (1)H-NMR, mass spectral, and elemental analysis (Dinakaran et al., 2003). Another approach involves the lithiation of quinazolinones, enabling the introduction of various substituents through reactions with different electrophiles (Smith et al., 1996).
Molecular Structure Analysis
The molecular structure and stability of quinazolinones are influenced by intra and intermolecular interactions, including hydrogen bonding. Advanced techniques such as X-ray diffraction and quantum chemical calculations have been employed to explore these aspects. For instance, a study on a novel quinazoline derivative revealed its molecular stability through weak but collective contributions of C–H…O, C–H…N, C–O…π, and π–π hydrogen bond interactions, further analyzed using Hirshfeld surface analysis (Gandhi et al., 2020).
Chemical Reactions and Properties
Quinazolinones undergo a variety of chemical reactions, enabling the functionalization and derivatization of the core structure. For example, lithiation reactions allow for the introduction of diverse substituents, significantly altering the compound's chemical properties and reactivity (Smith et al., 1996). Additionally, the carbonyl group in the quinazolinone core participates in reactions that can lead to the formation of different heterocyclic systems.
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystalline structure, are crucial for their application in drug development. These properties are determined by the molecular structure and substituents present on the quinazolinone core. Studies have shown that modifications at specific positions can influence the compound's crystal packing and solid-state fluorescence, which is significant for developing fluorescence-based sensors (Anthony, 2012).
properties
IUPAC Name |
2-(4-bromophenyl)-3-[2-(3,4-dimethylphenoxy)ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O2/c1-16-7-12-20(15-17(16)2)29-14-13-27-23(18-8-10-19(25)11-9-18)26-22-6-4-3-5-21(22)24(27)28/h3-12,15H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUPBEKCBPNZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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